molecular formula C11H16ClNO B13902693 1-Benzyl-3-methyl-azetidin-3-ol;hydrochloride

1-Benzyl-3-methyl-azetidin-3-ol;hydrochloride

Cat. No.: B13902693
M. Wt: 213.70 g/mol
InChI Key: TWMOCORRMDBAJN-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl-azetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-methyl-azetidin-3-ol;hydrochloride typically involves the reaction of benzylamine with 3-chloro-2-methylpropene under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization to form the azetidine ring. The final step involves the addition of hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methyl-azetidin-3-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzylamines .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity make it a versatile intermediate in various biochemical pathways. It can act as an enzyme inhibitor or modulator, affecting the activity of target proteins and enzymes .

Comparison with Similar Compounds

Uniqueness: The combination of these substituents provides a balance of stability and reactivity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

1-benzyl-3-methylazetidin-3-ol;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-11(13)8-12(9-11)7-10-5-3-2-4-6-10;/h2-6,13H,7-9H2,1H3;1H

InChI Key

TWMOCORRMDBAJN-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)CC2=CC=CC=C2)O.Cl

Origin of Product

United States

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